![molecular formula C20H16ClNO2 B12584420 N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-92-9](/img/structure/B12584420.png)
N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halobenzene with a phenylboronic acid in the presence of a palladium catalyst.
Attachment of the Biphenyl Group to Benzamide: The biphenyl group is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of the biphenyl group with a suitable benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of various substituted derivatives.
科学研究应用
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide: This compound shares a similar biphenyl structure but differs in its functional groups, leading to different biological activities.
1,1’-Biphenyl, 2-methyl-: Another biphenyl derivative with a methyl group, used in different applications due to its distinct chemical properties.
Uniqueness
N-[([1,1’-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
648924-92-9 |
|---|---|
分子式 |
C20H16ClNO2 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-N-[(2-phenylphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)18(12-16)20(24)22-13-15-8-4-5-9-17(15)14-6-2-1-3-7-14/h1-12,23H,13H2,(H,22,24) |
InChI 键 |
QPVUQIZXDLCUIK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


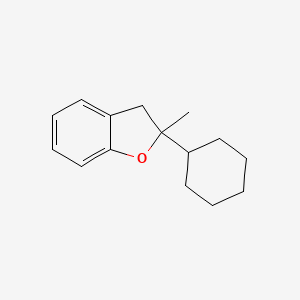

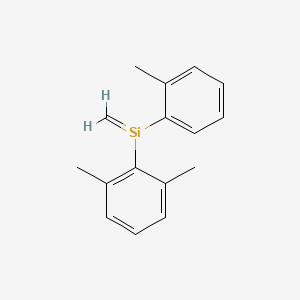
![1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene](/img/structure/B12584364.png)
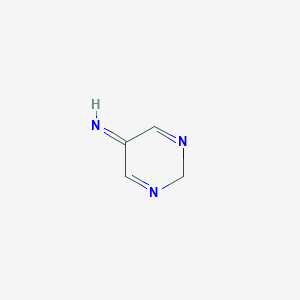
![4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}aniline](/img/structure/B12584380.png)
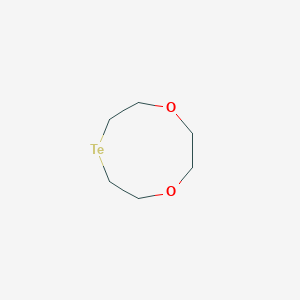
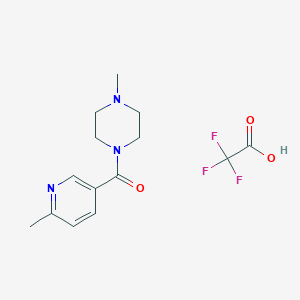
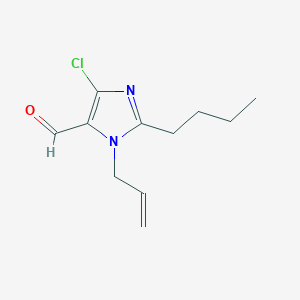
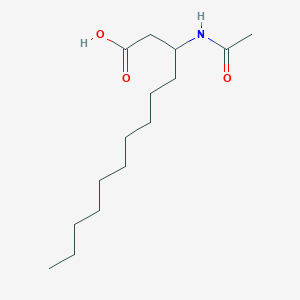
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![1,2-Benzenediamine, 4-[3-[4-(phenylmethyl)-1-piperidinyl]-1-propynyl]-](/img/structure/B12584417.png)
![2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine](/img/structure/B12584423.png)

